11-Dehydro-thromboxane B2
Overview
Description
11-Dehydro-thromboxane B2 (11-DHTXB2) is produced from the breakdown of thromboxane A2 . It is released by activated platelets and urine levels of 11-DHTXB2 can be used to monitor the response to aspirin therapy when used to prevent heart disease and in diseases where platelet activation is prominent . It is also a biomarker involved in the production of thromboxane, a molecule that contributes to platelet aggregation and vasoconstriction .
Synthesis Analysis
Thromboxane B2 (TXB2) is released in substantial quantities from aggregating platelets and metabolized during circulation to 11-dehydro TXB2 and 2,3-dinor TXB2 . 11-dehydro TXB2 is one of the main plasma metabolites of TXB2 and can be used as a marker for in vivo TXA2 synthesis . The mean plasma level in human males is 0.9-4.3 pg/ml and the half-life is 45-60 minutes .Molecular Structure Analysis
The molecular formula of 11-Dehydro-thromboxane B2 is C20H32O6 . Its average mass is 368.465 Da and its monoisotopic mass is 368.219879 Da .Chemical Reactions Analysis
11-Dehydro-thromboxane B2 is produced from the breakdown of thromboxane A2 . It is released by activated platelets and urine levels of 11-dehydro-TXB2 can be used to monitor the response to aspirin therapy when used to prevent heart disease .Physical And Chemical Properties Analysis
The molecular formula of 11-Dehydro-thromboxane B2 is C20H32O6 . Its average mass is 368.465 Da and its monoisotopic mass is 368.219879 Da .Scientific Research Applications
Cardiovascular Diseases
11-Dehydro-thromboxane B2 (11-dehydro-TXB2), an indirect measure of platelet activity, is elevated in cardiovascular diseases . The urine 11-dehydro-TXB2 levels were elevated (≥2500 pg/mg creatinine) in two-thirds of patients, including 11 high-risk patients (SCORE ≥ 5%). Homocysteine, adiponectin, hs-CRP, waist-to-hip ratio, and total cholesterol were found to be predictors of urine 11-dehydro-TXB2 .
Metabolic Syndrome
The purpose of a study was to determine whether urine 11-dehydro-TXB2 is elevated in aspirin-naive males with metabolic syndrome (MS) and to determine predictors of 11-dehydro-TXB2 levels . The secondary aim was to evaluate whether these MS patients could be potential candidates for the aspirin-mediated prevention of atherosclerotic cardiovascular diseases (ASCVDs) .
Diabetes
In the ASCEND randomized double-blind trial of aspirin 100 mg once daily versus placebo in participants with diabetes but no history of cardiovascular disease, suppression was assessed by measuring 11-dehydro-thromboxane B2 excretion in urine (U-TXM) in a randomly selected sample of 152 participants . Daily aspirin significantly reduces U-TXM in participants with diabetes, including at 12–24 h after ingestion .
Cancer
11-DHTXB2 is being investigated as a potential biomarker for predicting cardiovascular events and monitoring the effectiveness of antiplatelet therapies. It may also have potential as a therapeutic target for certain types of cancer .
Aspirin Therapy Monitoring
11-Dehydro-thromboxane B2 is released by activated platelets and urine levels of 11-dehydro-TXB2 can be used to monitor the response to aspirin therapy when used to prevent heart disease . This is particularly useful in diseases where platelet activation is prominent .
Rapid Immunoassay Development
A rapid, quantitative competitive immunoassay for 11-dehydro-thromboxane B2 is being developed using a monoclonal antibody . This new assay can be completed in three hours and utilizes urine as the sample matrix . It aims to quickly and accurately detect aspirin resistance in at-risk patients .
Atherothrombosis
Thromboxane (TX) A2, released by activated platelets, plays an important role in atherothrombosis . Urinary 11-dehydro-TXB2 (U-TXM), a stable metabolite reflecting the whole-body TXA2 biosynthesis, is reduced by approximately 70% by daily low-dose aspirin . The U-TXM represents a non-invasive biomarker of in vivo platelet activation and is enhanced in patients with diabetes . This study assessed whether U-TXM is associated with the risk of future serious vascular events or revascularizations in patients with diabetes .
Biomarker for Cardiovascular Events
11-Dehydrothromboxane B2 is being investigated as a potential biomarker for predicting cardiovascular events and monitoring the effectiveness of antiplatelet therapies . It may also have potential as a therapeutic target for certain types of cancer .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(Z)-7-[(2R,3S,4S)-4-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-6-oxooxan-3-yl]hept-5-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O6/c1-2-3-6-9-15(21)12-13-18-16(17(22)14-20(25)26-18)10-7-4-5-8-11-19(23)24/h4,7,12-13,15-18,21-22H,2-3,5-6,8-11,14H2,1H3,(H,23,24)/b7-4-,13-12+/t15-,16-,17-,18+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYIVXDPWBUJBQ-UHHGALCXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(C(CC(=O)O1)O)CC=CCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC(=O)O1)O)C/C=C\CCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
11-Dehydro-thromboxane B2 | |
CAS RN |
67910-12-7 | |
Record name | 11-Dehydro-TXB2 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67910-12-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 11-DEHYDROTHROMBOXANE B2 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJ6ST9UG7C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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